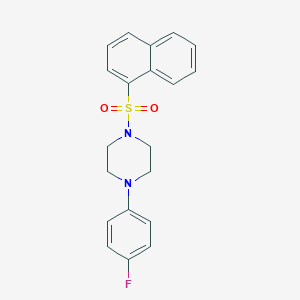
2-bromo-N-isopropyl-4,5-dimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-N-isopropyl-4,5-dimethylbenzenesulfonamide, also known as BDBS, is a sulfonamide compound that has been extensively studied for its potential as a pharmacological agent. BDBS is a white crystalline solid that is soluble in organic solvents, and its chemical structure is shown in Figure 1.
Wirkmechanismus
2-bromo-N-isopropyl-4,5-dimethylbenzenesulfonamide has been shown to inhibit several isoforms of carbonic anhydrases, including CA I, CA II, CA IV, and CA XII. The inhibition of carbonic anhydrases by 2-bromo-N-isopropyl-4,5-dimethylbenzenesulfonamide occurs through the formation of a reversible covalent bond between the sulfonamide group of 2-bromo-N-isopropyl-4,5-dimethylbenzenesulfonamide and the active site zinc ion of the enzyme. This binding prevents the hydration of carbon dioxide, leading to a decrease in bicarbonate and proton production.
Biochemical and Physiological Effects:
2-bromo-N-isopropyl-4,5-dimethylbenzenesulfonamide has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 2-bromo-N-isopropyl-4,5-dimethylbenzenesulfonamide inhibits the growth of several cancer cell lines, including breast, prostate, and lung cancer cells. 2-bromo-N-isopropyl-4,5-dimethylbenzenesulfonamide has also been shown to decrease the intracellular pH of cancer cells, leading to apoptosis and decreased cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-bromo-N-isopropyl-4,5-dimethylbenzenesulfonamide in lab experiments is its high potency and selectivity for carbonic anhydrases. 2-bromo-N-isopropyl-4,5-dimethylbenzenesulfonamide has been shown to have nanomolar inhibitory activity against several carbonic anhydrase isoforms, making it a useful tool for studying the role of carbonic anhydrases in physiological and pathological processes. However, one limitation of using 2-bromo-N-isopropyl-4,5-dimethylbenzenesulfonamide in lab experiments is its solubility in organic solvents, which may limit its use in aqueous environments.
Zukünftige Richtungen
Several future directions for research on 2-bromo-N-isopropyl-4,5-dimethylbenzenesulfonamide include the development of analogs with improved solubility and pharmacokinetic properties, the evaluation of 2-bromo-N-isopropyl-4,5-dimethylbenzenesulfonamide as a therapeutic agent for diseases such as cancer and glaucoma, and the investigation of the role of carbonic anhydrases in other physiological processes such as bone resorption and neuronal signaling. Additionally, the use of 2-bromo-N-isopropyl-4,5-dimethylbenzenesulfonamide as a tool for studying the structure and function of carbonic anhydrases may lead to the development of novel inhibitors with improved selectivity and potency.
Synthesemethoden
The synthesis of 2-bromo-N-isopropyl-4,5-dimethylbenzenesulfonamide can be achieved through several methods, including the reaction of 2-bromo-4,5-dimethylbenzenesulfonyl chloride with isopropylamine in the presence of a base such as triethylamine. The reaction scheme is shown in Figure 2.
Wissenschaftliche Forschungsanwendungen
2-bromo-N-isopropyl-4,5-dimethylbenzenesulfonamide has been studied for its potential as a pharmacological agent, particularly as an inhibitor of carbonic anhydrase enzymes. Carbonic anhydrases are enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons, and they play a critical role in several physiological processes such as acid-base balance, respiration, and bone resorption. Inhibition of carbonic anhydrases has been proposed as a therapeutic strategy for several diseases such as glaucoma, epilepsy, and cancer.
Eigenschaften
Produktname |
2-bromo-N-isopropyl-4,5-dimethylbenzenesulfonamide |
|---|---|
Molekularformel |
C11H16BrNO2S |
Molekulargewicht |
306.22 g/mol |
IUPAC-Name |
2-bromo-4,5-dimethyl-N-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C11H16BrNO2S/c1-7(2)13-16(14,15)11-6-9(4)8(3)5-10(11)12/h5-7,13H,1-4H3 |
InChI-Schlüssel |
DJIDUEKAJXQTRP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)Br)S(=O)(=O)NC(C)C |
Kanonische SMILES |
CC1=CC(=C(C=C1C)Br)S(=O)(=O)NC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(2-Bromo-4-methylphenyl)carbamoyl]benzoic acid](/img/structure/B225984.png)



![2,5-dibromo-N-[3-(diethylamino)propyl]benzenesulfonamide](/img/structure/B226029.png)







![1-[(4-Chloro-3-propoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B226113.png)